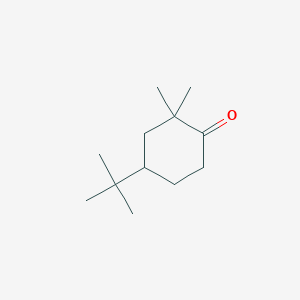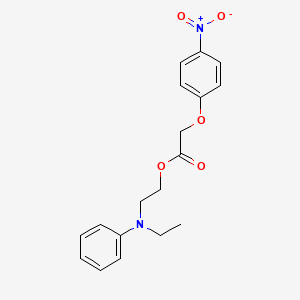
2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate is an organic compound with the molecular formula C12H17NO2 It is a derivative of acetic acid and contains both an ethylanilino group and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate typically involves the reaction of 2-(N-ethylanilino)ethanol with 2-(4-nitrophenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The ethylanilino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Reduction: 2-(N-ethylanilino)ethyl 2-(4-aminophenoxy)acetate.
Oxidation: Corresponding oxides or other oxidized derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the ethylanilino group can interact with various biological molecules. These interactions can lead to changes in the activity of enzymes or receptors, thereby exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(N-ethylanilino)ethyl acetate
- 2-(N-ethylanilino)ethyl carbamate
- 2-(N-ethylanilino)ethyl thiocarbamate
Uniqueness
2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate is unique due to the presence of both the nitrophenoxy and ethylanilino groups. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
CAS No. |
5427-94-1 |
|---|---|
Molecular Formula |
C18H20N2O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(N-ethylanilino)ethyl 2-(4-nitrophenoxy)acetate |
InChI |
InChI=1S/C18H20N2O5/c1-2-19(15-6-4-3-5-7-15)12-13-24-18(21)14-25-17-10-8-16(9-11-17)20(22)23/h3-11H,2,12-14H2,1H3 |
InChI Key |
NXKMIQPTQLJINU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCOC(=O)COC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


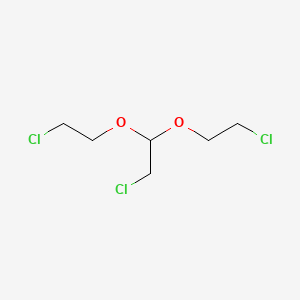

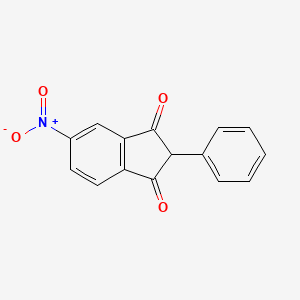
![2-Methyl-4H-[1]benzopyrano[3,4-d][1,3]oxazol-4-one](/img/structure/B14743652.png)
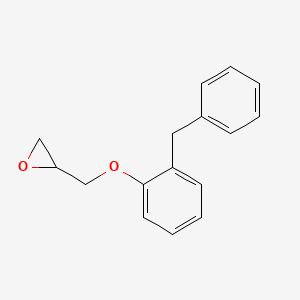

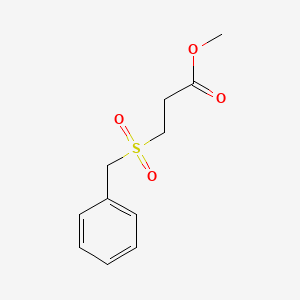
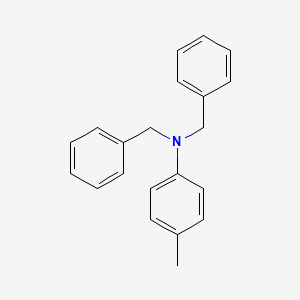

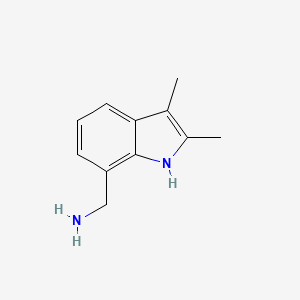

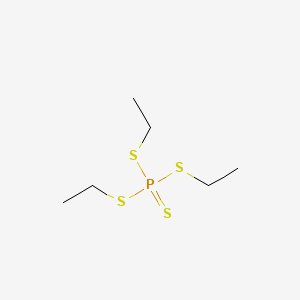
![4H,6H-Pyrido[1,2-c][1,3,5]oxadiazine](/img/structure/B14743697.png)
